![molecular formula C13H17NO4 B6630473 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B6630473.png)
4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid typically involves multiple steps. One common method includes the reaction of 2-methylbenzoic acid with 2-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield this compound aldehyde or carboxylic acid derivatives.
Scientific Research Applications
4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Additionally, the amide linkage can participate in hydrogen bonding with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzoic acid: Similar structure but lacks the amide linkage.
2-Methoxy-4-methylbenzoic acid: Positional isomer with different substitution pattern.
4-Amino-2-methylbenzoic acid: Contains an amino group instead of the methoxy group.
Uniqueness
4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid is unique due to the presence of both the methoxy and amide groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[(2-methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)13(2,3)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIKIYMTGJHKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
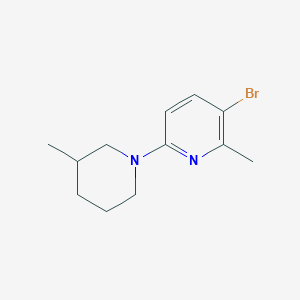
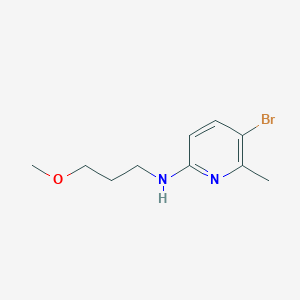
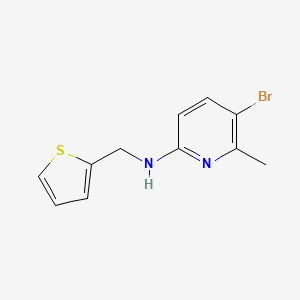
![1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol](/img/structure/B6630421.png)
![2-[(5-bromo-6-methylpyridin-2-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B6630424.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6630436.png)
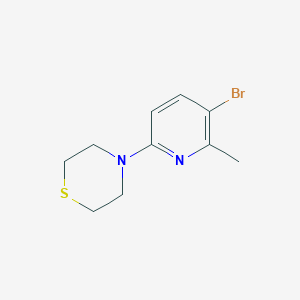
![[1-(5-Bromo-6-methylpyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B6630447.png)
![(3-Ethyl-1-methylpyrazol-4-yl)-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6630455.png)
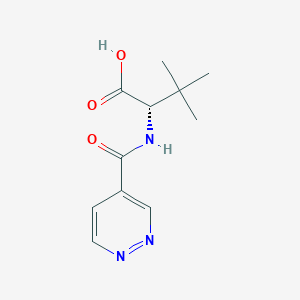
![3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6630469.png)
![2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid](/img/structure/B6630474.png)
![2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6630490.png)
![3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6630497.png)
